molecular formula C13H16BrF3N4O2 B7123964 N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide

N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide

Cat. No.: B7123964
M. Wt: 397.19 g/mol
InChI Key: APTZARMHMRXTAN-UHFFFAOYSA-N
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Description

N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide is a complex organic compound with a unique structure that includes a bromopyrimidine moiety, a trifluoromethyl group, and a morpholine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Alkylation: The addition of an ethyl group to the bromopyrimidine.

    Formation of the Morpholine Ring: This step involves the cyclization to form the morpholine ring.

    Introduction of the Trifluoromethyl Group: This step involves the addition of a trifluoromethyl group to the morpholine ring.

    Carboxamide Formation: The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution Reagents: Such as alkyl halides or aryl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may yield various alkylated or arylated derivatives.

Scientific Research Applications

N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on biological systems.

    Chemical Research: The compound is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromopyrimidine derivatives, trifluoromethylated morpholines, and carboxamides with similar structures. Examples include:

  • N-(5-Bromopyrimidin-2-yl)acetamide
  • 4-(5-Bromopyrimidin-2-yl)morpholine
  • 1-(5-Bromopyrimidin-2-yl)ethan-1-ol

Uniqueness

N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide is unique due to the combination of its bromopyrimidine, trifluoromethyl, and morpholine moieties. This combination imparts distinct chemical and biological properties that make it valuable for specific applications in medicinal chemistry and other fields.

Properties

IUPAC Name

N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrF3N4O2/c1-7(11-18-5-9(14)6-19-11)20-12(22)21-3-4-23-10(8(21)2)13(15,16)17/h5-8,10H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTZARMHMRXTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1C(=O)NC(C)C2=NC=C(C=N2)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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